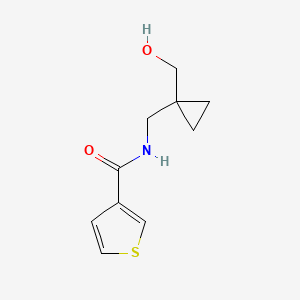

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a cyclopropane ring substituted with a hydroxymethyl group. This compound is structurally distinct due to the combination of a strained cyclopropane ring and a polar hydroxymethyl substituent, features that influence its physicochemical and pharmacological properties .

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-7-10(2-3-10)6-11-9(13)8-1-4-14-5-8/h1,4-5,12H,2-3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYLKPSXLDNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CSC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common approach is the reaction of thiophene-3-carboxylic acid with hydroxymethylcyclopropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxymethyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as alkyl halides and strong bases.

Major Products Formed:

Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

Reduction: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-amine.

Substitution: Various substituted hydroxymethylcyclopropyl derivatives.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in key substituents:

Key Differences:

- Cyclopropane Substituents: The target compound’s hydroxymethyl group contrasts with the benzyl carbamate in CAS 3999-56-2. The cyano and ester groups in CAS 60212-41-1 introduce electron-withdrawing effects, likely accelerating hydrolysis compared to the hydroxymethyl’s electron-donating properties .

- Compound 6p () shares the thiophene-3-carboxamide core but replaces the cyclopropane with bulky aryl groups, which may increase metabolic stability but reduce solubility .

Physicochemical and Pharmacokinetic Inferences

- Solubility : The hydroxymethyl group in the target compound likely improves water solubility compared to the ethyl ester (CAS 60212-41-1) and tert-butyl-substituted analogs (6p) .

- Metabolic Stability: Cyclopropane rings generally resist oxidative metabolism, but the hydroxymethyl group may serve as a site for glucuronidation or oxidation, contrasting with the inert cyano group in CAS 60212-41-1 .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring linked to a hydroxymethylcyclopropyl moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological development.

This compound may exert its biological effects through several mechanisms:

- Receptor Binding : The compound likely binds to specific receptors or enzymes, influencing downstream signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit kinases involved in inflammatory responses and cancer progression, particularly IKK-2, which plays a crucial role in the NF-κB signaling pathway .

- Synthetic Lethality in Cancer : The compound may exhibit synthetic lethality by targeting specific vulnerabilities in cancer cells, particularly those with BRCA mutations .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It may enhance the efficacy of existing therapies by targeting critical pathways involved in tumor growth and survival.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in tumor cell viability in vitro when combined with PARP inhibitors. |

| Study B | Showed synergistic effects with temozolomide in glioblastoma models, enhancing overall survival rates. |

Anti-inflammatory Effects

The compound's structural characteristics suggest it may modulate inflammatory responses. Inhibition of NF-κB signaling could lead to decreased expression of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

- Combination Therapy in Glioblastoma :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.